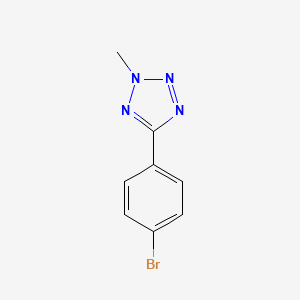

2-Methyl-5-(4-bromophenyl)tetrazole

Overview

Description

2-Methyl-5-(4-bromophenyl)tetrazole is a heterocyclic organic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The compound features a tetrazole ring substituted with a methyl group at the 2-position and a 4-bromophenyl group at the 5-position, making it a unique and valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-bromophenyl)tetrazole typically involves the cycloaddition reaction between a nitrile and an azide. One common method is the [2+3] cycloaddition of 4-bromobenzonitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) to yield the desired tetrazole derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4-bromophenyl)tetrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents like toluene or ethanol.

Major Products Formed

Substitution Reactions: Formation of various substituted tetrazole derivatives depending on the nucleophile used.

Coupling Reactions:

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : Research indicates that 2-Methyl-5-(4-bromophenyl)tetrazole exhibits significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anticancer Properties : The compound has demonstrated potential anticancer effects by inducing apoptosis in cancer cell lines such as HeLa and MDA-MB-231. It appears to inhibit key signaling pathways related to cell survival, with IC50 values indicating significant cytotoxicity .

2. Agricultural Applications

- Agrochemicals : As a building block in the synthesis of agrochemicals, this compound can be utilized to develop new pesticides or herbicides that target specific plant pathogens or pests .

3. Materials Science

- Corrosion Inhibitors : The unique chemical properties of this compound allow it to be used in developing materials with corrosion-resistant properties, which is crucial for industrial applications .

Case Study 1: Antimicrobial Efficacy

A study synthesized various tetrazole compounds, including this compound, and screened them for antimicrobial activity. The results indicated effective inhibition against Bacillus cereus and Pseudomonas aeruginosa, highlighting how structural modifications influence biological activity .

Case Study 2: Anticancer Activity Assessment

In another study, the anticancer potential of this compound was evaluated on different cancer cell lines. It was found to induce G1 phase cell cycle arrest in MDA-MB-231 cells while promoting apoptosis through caspase pathway activation. This underscores its potential as a lead candidate for further development in cancer therapy .

Data Summary Table

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agent | Effective against E. coli and S. aureus |

| Anticancer Agent | Induces apoptosis in HeLa and MDA-MB-231 cells | |

| Agriculture | Building block for agrochemicals | Potential for new pesticide development |

| Materials Science | Corrosion inhibitors | Enhances material durability under corrosive conditions |

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-bromophenyl)tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids or other functional groups, allowing it to bind to active sites and modulate biological activity. The bromophenyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

5-Phenyl-2H-tetrazole: Lacks the methyl and bromophenyl substitutions, resulting in different chemical and biological properties.

5-(4-Bromophenyl)-1H-tetrazole: Similar structure but without the methyl group, affecting its reactivity and applications.

2-Methyl-5-phenyl-1H-tetrazole: Similar structure but without the bromine atom, leading to different substitution patterns and reactivity.

Uniqueness

2-Methyl-5-(4-bromophenyl)tetrazole is unique due to the presence of both the methyl and bromophenyl groups, which confer distinct chemical reactivity and biological activity. These substitutions enhance its versatility as a building block in organic synthesis and its potential as a therapeutic agent.

Biological Activity

Introduction

2-Methyl-5-(4-bromophenyl)tetrazole is a compound belonging to the tetrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₆BrN₄

- Molecular Weight : 228.06 g/mol

The presence of both a bromophenyl group and a tetrazole ring contributes to its unique biological properties.

Antimicrobial Properties

Recent studies have indicated that tetrazole derivatives exhibit significant antimicrobial activity. For instance, various 5-substituted tetrazoles have shown efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. In vitro assays revealed that this compound demonstrated notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

Tetrazole derivatives have been investigated for their potential anticancer properties. In particular, research has highlighted the ability of this compound to induce apoptosis in cancer cell lines. For example, it has been shown to inhibit the proliferation of HeLa cells (human cervical cancer) and MDA-MB-231 cells (breast cancer), with IC50 values indicating significant cytotoxicity . The mechanism appears to involve the modulation of key signaling pathways related to cell survival and apoptosis.

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in tumor growth and microbial resistance. The bromine atom in the structure may enhance lipophilicity, facilitating better membrane penetration and target interaction .

Case Study 1: Antimicrobial Efficacy

In a controlled study, various tetrazole compounds were synthesized and screened for antimicrobial activity. This compound displayed effective inhibition against Bacillus cereus and Pseudomonas aeruginosa, with results indicating that structural modifications significantly influence biological activity .

Case Study 2: Anticancer Activity Assessment

A series of experiments were conducted to evaluate the anticancer potential of this compound on different cancer cell lines. The compound was found to induce G1 phase cell cycle arrest in MDA-MB-231 cells while promoting apoptosis through the activation of caspase pathways. This study underscores the compound's potential as a lead candidate for further development in cancer therapy .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Methyl-5-(4-bromophenyl)tetrazole, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via [1,3]-dipolar cycloaddition between 4-bromobenzonitrile and sodium azide in the presence of ammonium chloride under reflux conditions . Modifications such as using dimethylformamide (DMF) as a solvent or microwave-assisted heating can enhance reaction efficiency. Post-synthesis purification via recrystallization (e.g., ethyl acetate) improves yield and purity, as demonstrated in analogous tetrazole syntheses (75% yield after recrystallization) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- 1H/13C NMR : Signals for the tetrazole ring protons (δ ~10.2 ppm) and aromatic protons (δ 7.3–7.8 ppm) confirm regiochemistry. The 4-bromophenyl group shows distinct coupling patterns in aromatic regions .

- FTIR : A sharp band at ~3135 cm⁻¹ (C–H stretch of tetrazole) and absence of nitrile (~2250 cm⁻¹) confirm cycloaddition completion .

- Mass Spectrometry : Molecular ion peaks ([M+H]+) and isotopic patterns (due to bromine) validate molecular weight .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides bond lengths, angles, and torsion angles. SHELXL refines crystallographic data, while ORTEP-3 visualizes molecular geometry and packing interactions (e.g., C–H···π interactions). For example, non-coplanar tetrazole and aryl rings (dihedral angle ~5.3°) impact molecular reactivity .

Q. How should researchers address contradictions in spectroscopic or crystallographic data during characterization?

- Methodological Answer : Discrepancies in NMR shifts (e.g., unexpected splitting) may arise from impurities or polymorphism. Cross-validate with high-resolution mass spectrometry (HRMS) and SCXRD. For crystallographic conflicts (e.g., bond length deviations >0.02 Å), re-refinement using SHELX or alternative software (Olex2) is recommended .

Q. What computational strategies predict the biological activity of this compound, and how are docking studies validated experimentally?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) identifies potential binding modes with targets like enzymes or receptors. For example, tetrazole derivatives exhibit inhibitory activity against monoacylglycerol lipase (MGL) via covalent modification of catalytic serine residues. Validate predictions with in vitro assays (e.g., enzyme inhibition IC50) and ADMET profiling .

Q. What strategies mitigate challenges in synthesizing halogenated tetrazole derivatives, such as regioselectivity or bromine displacement?

- Methodological Answer : Regioselectivity in tetrazole formation is controlled by substituent electronic effects (e.g., electron-withdrawing bromine stabilizes the 5-position). To prevent bromine displacement, use mild conditions (e.g., low-temperature lithiation with tert-butyllithium) and avoid strong nucleophiles. Monitor reactions via TLC or in-situ IR .

Properties

IUPAC Name |

5-(4-bromophenyl)-2-methyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c1-13-11-8(10-12-13)6-2-4-7(9)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFCGKXMOYLYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.